molecular formula C11H14BrFN2 B13628337 1-[(2-Bromo-5-fluorophenyl)methyl]piperazine

1-[(2-Bromo-5-fluorophenyl)methyl]piperazine

Cat. No.: B13628337
M. Wt: 273.14 g/mol
InChI Key: SXUSABVSFUXHQR-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-fluorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a bromine and fluorine-substituted phenyl group attached to a piperazine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]piperazine typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromo-5-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted piperazines, sulfoxides, sulfones, and amine or alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Bromo-5-fluorophenyl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers, owing to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring enhance its binding affinity and selectivity towards these targets. The piperazine ring provides a scaffold that facilitates the proper orientation of the molecule for effective interaction with the active site of the target protein, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine
  • 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine
  • 1-[(2-Bromo-5-chlorophenyl)methyl]piperazine

Uniqueness

1-[(2-Bromo-5-fluorophenyl)methyl]piperazine is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various chemical and biological contexts. The presence of both halogens also allows for selective functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H14BrFN2

Molecular Weight

273.14 g/mol

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14BrFN2/c12-11-2-1-10(13)7-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2

InChI Key

SXUSABVSFUXHQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)Br

Origin of Product

United States

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